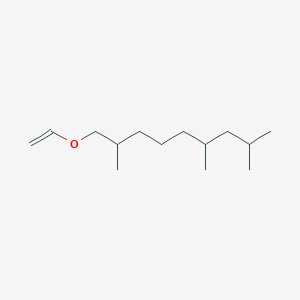

1-ethenoxy-2,6,8-trimethylnonane

Description

Properties

CAS No. |

10141-19-2 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

1-ethenoxy-2,6,8-trimethylnonane |

InChI |

InChI=1S/C14H28O/c1-6-15-11-14(5)9-7-8-13(4)10-12(2)3/h6,12-14H,1,7-11H2,2-5H3 |

InChI Key |

SSOZLSNWPFIHKP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)CCCC(C)COC=C |

Canonical SMILES |

CC(C)CC(C)CCCC(C)COC=C |

Synonyms |

2,6,8-Trimethylnonylvinyl ether |

Origin of Product |

United States |

Preparation Methods

Challenges in Synthesis

-

Steric hindrance : The 2,6,8-trimethyl substitution on the nonane chain impedes nucleophilic attack and limits reagent accessibility.

-

Thermal instability : Vinyl ethers decompose under high temperatures, requiring mild reaction conditions.

-

Regioselectivity : Ensuring the ethenoxy group attaches at the C1 position demands tailored catalysts or protecting groups.

Hypothetical Synthetic Routes Based on Analogous Methodologies

While no direct methods are reported, the following routes are proposed using principles from analogous ether and branched alkane syntheses.

Acid-Catalyzed Methoxylation of a Tertiary Alcohol

This approach mirrors the methoxylation of 6-methyl-5-hepten-2-one described in Patent WO2018069458A1. For this compound, a tertiary alcohol precursor (e.g., 2,6,8-trimethylnonan-1-ol) could undergo methoxylation with ethylene glycol under acidic conditions.

Reaction Scheme :

Conditions :

Darzens Condensation Followed by Decarboxylation

Adapting the glycidic ester pathway from Patent WO2018069458A1, a Darzens reaction between a ketone and α-haloester could generate an intermediate epoxy ester, which is saponified and decarboxylated to yield the vinyl ether.

Steps :

-

Darzens Condensation :

-

Saponification :

-

Decarboxylation :

Optimization Insights :

Williamson Ether Synthesis with a Vinyl Halide

A classic Williamson approach using a sodium alkoxide and a vinyl halide could be feasible, though steric challenges may limit efficacy.

Reaction :

Challenges :

-

Vinyl chlorides are poor electrophiles; iodides or bromides may be preferable.

-

Polar aprotic solvents (e.g., DMF) could enhance reactivity.

Comparative Analysis of Proposed Methods

The table below evaluates the hypothetical routes:

Ecological and Industrial Considerations

Modern synthetic chemistry prioritizes green protocols, as seen in the avoidance of copper chromite in Patent WO2018069458A1. For this compound:

-

Solvent Selection : Aliphatic hydrocarbons (e.g., hexane) reduce environmental impact.

-

Catalyst-Free Decarboxylation : High-temperature decarboxylation in toluene eliminates heavy metal use.

-

Waste Minimization : Patent WO2018069458A1 achieves 45.9% overall yield via optimized step integration, a benchmark for this synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethenoxy-2,6,8-trimethylnonane undergoes various chemical reactions, including:

Oxidation: The vinyl ether group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Hydrogenation of the vinyl group can yield the corresponding alkyl ether.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkyl ethers.

Substitution: Various substituted vinyl ethers depending on the nucleophile used.

Scientific Research Applications

1-ethenoxy-2,6,8-trimethylnonane has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of poly(vinyl ether) polymers, which have applications in coatings, adhesives, and sealants.

Materials Science: Employed in the development of advanced materials with specific properties such as hydrophobicity or flexibility.

Biological Research: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

Industrial Applications: Used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-ethenoxy-2,6,8-trimethylnonane in chemical reactions typically involves the activation of the vinyl group. The vinyl ether can undergo protonation or coordination with a catalyst, leading to the formation of reactive intermediates such as carbocations. These intermediates can then participate in various chemical transformations, including polymerization and substitution reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-ethenoxy-2,6,8-trimethylnonane and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₂₂O | 182.3 (calculated) | Ether (vinyloxy) | Branched nonane with ethenoxy group |

| 1-(2-Methylphenoxy)-2-acetoxynonane | C₁₈H₂₈O₃ | 292.4 | Phenoxy ester | Aromatic phenoxy and acetate groups |

| 2,6,8-Trimethyl-4-nonanol | C₁₂H₂₆O | 186.34 | Alcohol (-OH) | Branched nonane with hydroxyl group |

| Nonane, 2-(1,1-dimethylethoxy) | C₁₂H₂₃BO | 194.12 | Ether (tert-butoxy) | Branched nonane with tert-butoxy group |

| 2,6,8-Trimethylnonan-4-one | C₁₂H₂₂O | 182.3 | Ketone | Branched nonane with ketone group |

Key Observations :

- Functional Group Impact: The ether group in this compound reduces polarity compared to alcohols (e.g., 2,6,8-trimethyl-4-nonanol) but increases volatility relative to esters (e.g., 1-(2-methylphenoxy)-2-acetoxynonane).

Physicochemical Properties

Notes:

- Ethers like this compound are generally less dense and less soluble in water than alcohols due to weaker intermolecular forces.

- The tert-butoxy ether (Nonane, 2-(1,1-dimethylethoxy)) may exhibit higher stability than vinyloxy derivatives due to steric protection of the ether oxygen .

Reactivity Insights :

- The vinyloxy group in this compound may undergo polymerization or oxidation reactions, whereas tert-butoxy ethers are more resistant to cleavage .

Q & A

Basic: What are the recommended synthetic routes for 1-ethenoxy-2,6,8-trimethylnonane, and what analytical techniques confirm its purity?

Answer:

A practical synthesis route involves Williamson ether synthesis, where a haloalkane reacts with an alkoxide. For example, 2,6,8-trimethylnonanol can be converted to its sodium alkoxide and reacted with vinyl bromide under anhydrous conditions. Purification via vacuum distillation is critical to isolate the product . Analytical validation requires gas chromatography (GC) for purity assessment, complemented by -NMR and -NMR to confirm structural integrity. High-resolution mass spectrometry (HRMS) further validates molecular weight .

Basic: How does the branched alkyl chain in this compound influence its physical properties and solubility?

Answer:

The branched 2,6,8-trimethylnonane backbone increases steric hindrance, reducing intermolecular van der Waals interactions. This lowers melting points compared to linear analogs and enhances solubility in nonpolar solvents like hexane. Quantitative structure-property relationship (QSPR) models can predict log values to estimate hydrophobicity, aiding solvent selection for reactions .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Answer:

Optimization requires kinetic and thermodynamic control. For example, adjusting reaction temperatures during etherification (45–50°C) minimizes side reactions like elimination . Catalytic methods, such as phase-transfer catalysts, improve alkoxide reactivity. Design of Experiments (DoE) methodologies help identify critical variables (e.g., solvent polarity, stoichiometry) for maximizing yield .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR or MS) for derivatives of this compound?

Answer:

Contradictions often arise from isomerism or impurities. Use 2D-NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously . For mass spectrometry discrepancies, isotopic labeling or tandem MS (MS/MS) can differentiate fragmentation pathways. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Advanced: What computational methods are suitable for modeling the reactivity of this compound in catalytic systems?

Answer:

Density functional theory (DFT) calculations predict transition states and activation energies for reactions like nucleophilic substitutions. Molecular dynamics simulations model solvent effects on reaction pathways. Software suites (Gaussian, ORCA) coupled with cheminformatics tools (RDKit) enable virtual screening of reaction conditions .

Basic: What role does this compound play in drug delivery systems?

Answer:

Its amphiphilic structure allows it to act as a nonionic surfactant, improving solubility of hydrophobic APIs (Active Pharmaceutical Ingredients) in micellar formulations. Studies using dynamic light scattering (DLS) characterize micelle size, while Franz cell assays measure drug release kinetics .

Advanced: What experimental design considerations are critical for studying the compound’s stability under oxidative or hydrolytic conditions?

Answer:

Use accelerated stability testing: expose the compound to controlled humidity (ICH guidelines) or for oxidation. Monitor degradation via HPLC-UV or LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Include radical scavengers (e.g., BHT) to assess oxidative pathways .

Basic: How can researchers assess the compound’s stability in varying pH conditions?

Answer:

Conduct pH-rate profiling by incubating the compound in buffered solutions (pH 1–12) at 37°C. Sample aliquots at intervals and analyze via UV-Vis spectroscopy or GC. Degradation products are identified using LC-MS/MS. Use the Eyring equation to correlate degradation rates with pH .

Advanced: What methodologies characterize its surfactant properties in nanoparticle synthesis?

Answer:

Critical micelle concentration (CMC) is determined using surface tension measurements or pyrene fluorescence assays. Transmission electron microscopy (TEM) visualizes nanoparticle morphology stabilized by the surfactant. Zeta potential measurements assess colloidal stability .

Advanced: How can interdisciplinary approaches (e.g., bio-nano interactions) leverage this compound’s properties?

Answer:

In nanomedicine, conjugate the compound with targeting ligands (e.g., folate) for tumor-specific drug delivery. Use fluorescence microscopy to track cellular uptake. Pair with metabolomics to study biocompatibility and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.